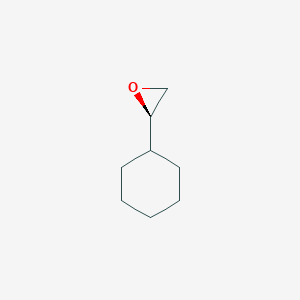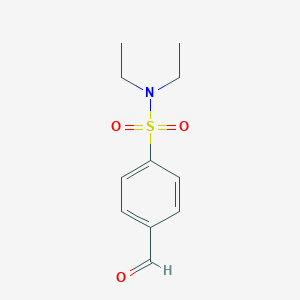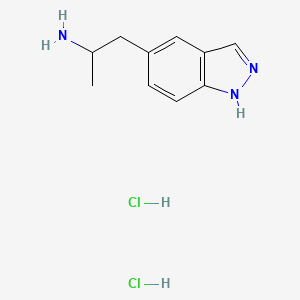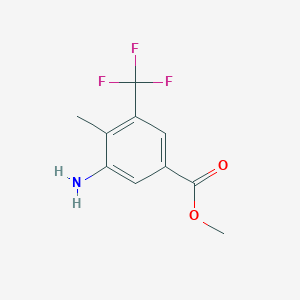
2-Aminodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminodecanamide is an organic compound with the molecular formula C10H22N2O It is a member of the amide family, characterized by the presence of an amino group (-NH2) attached to a decanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminodecanamide can be synthesized through several methods:
Acylation of Amines: One common method involves the reaction of decanoyl chloride with ammonia or a primary amine under controlled conditions to form the amide bond.
Partial Hydrolysis of Nitriles: Another method includes the partial hydrolysis of decanenitrile in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method allows for the sustainable synthesis of amides by generating amidyl radicals electrochemically .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminodecanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
2-Aminodecanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminodecanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The amino group allows it to form hydrogen bonds and interact with other molecules, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobutanamide
- 2-Aminopentanamide
- 2-Aminohexanamide
Comparison
2-Aminodecanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can affect its solubility, reactivity, and interactions with other molecules .
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-aminodecanamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H2,12,13) |
Clé InChI |
CEPFBVFKGNPEOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


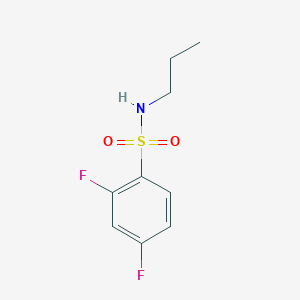
![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
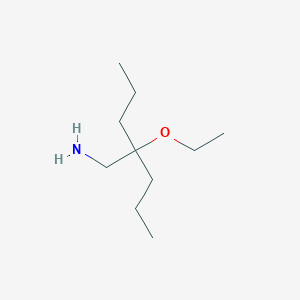
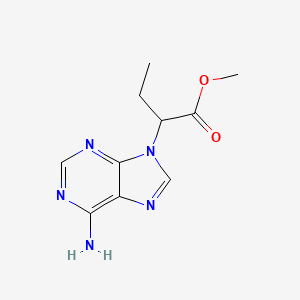

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
